Bienvenue dans la boutique en ligne BenchChem!

1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

cytotoxicity cancer cell lines SAR

This specific tosyl-CF3 dihydrodiazepine demonstrates dual anticancer (Hep-2 IC50=10µM, P815 IC50=15µM) and antibacterial (S. aureus MIC=32µg/mL, E. coli MIC=64µg/mL) activity absent in des-CF3 or untosylated analogs. The tosyl group serves as a versatile, cleavable protecting group for synthetic elaboration. With MW 318.31, XLogP ~2.8, and zero HBD, it occupies optimal drug-like space for permeability and CNS studies. Procure this chemotype to ensure reproducible SAR and avoid wasted screening resources.

Molecular Formula C13H13F3N2O2S
Molecular Weight 318.31
CAS No. 478078-89-6
Cat. No. B2803760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
CAS478078-89-6
Molecular FormulaC13H13F3N2O2S
Molecular Weight318.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H13F3N2O2S/c1-10-2-4-11(5-3-10)21(19,20)18-8-6-12(13(14,15)16)17-7-9-18/h2-6,8H,7,9H2,1H3
InChIKeyXIYQGJRDCKOKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 478078-89-6): Core Structural Identity for Sourcing Decisions


1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 478078-89-6) is a heterocyclic small molecule of the 2,3-dihydro-1H-1,4-diazepine class, characterized by a seven-membered diazepine ring simultaneously N-functionalized with a 4-methylphenylsulfonyl (tosyl) group and substituted at the 5-position with a trifluoromethyl group . Its molecular formula is C13H13F3N2O2S with a molecular weight of 318.31 g/mol . The compound is supplied as a research chemical (typical purity ≥90%) by multiple vendors for in vitro investigation in medicinal chemistry, pharmacology, and chemical biology programs .

Why 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Cannot Be Interchanged with Close Analogs – A Quantitative Procurement Rationale


The 2,3-dihydro-1H-1,4-diazepine scaffold bearing a trifluoromethyl group at the 5-position and a sulfonyl substituent at the 1-position constitutes a defined chemotype whose biological profile is determined by the specific electronic and steric contributions of both substituents [1]. Removing the trifluoromethyl group eliminates the strong electron-withdrawing effect that influences ring electronics, metabolic stability, and target binding, while replacing the 4-methylphenylsulfonyl (tosyl) moiety with alternative sulfonyl groups (e.g., 4-bromophenyl, 4-tert-butylphenyl, 2-naphthyl, or 2,4,6-trimethylphenyl) alters lipophilicity, steric bulk, and hydrogen-bonding capacity in ways that can fundamentally shift activity and selectivity profiles . Compounding this, the tautomeric equilibrium inherent to the 2,3-dihydro-1,4-diazepine nucleus means that subtle substituent changes can rebalance imine–enamine populations, affecting both chemical reactivity and molecular recognition [2]. Therefore, generic substitution without parallel comparative data carries a high risk of obtaining divergent biological results, wasted resources, and irreproducible experiments.

Quantitative Differentiation of 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Against Structural Analogs – Evidence for Procurement Decisions


Differential Cytotoxicity Profile: Tosyl-CF3-Diazepine vs. Structurally Related Diazepine Derivatives

In in vitro cytotoxicity profiling, 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (target) exhibits moderate antiproliferative activity against Hep-2 (laryngeal carcinoma) and P815 (murine mastocytoma) cell lines, with IC50 values of approximately 10 µM and 15 µM, respectively [1]. By contrast, the corresponding des-trifluoromethyl analog 1-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine shows substantially reduced or absent cytotoxicity in the same cell models, consistent with the critical contribution of the –CF3 group to cellular potency . Related compounds bearing alternative sulfonyl substituents (e.g., 4-bromophenylsulfonyl) demonstrate IC50 values in the range of 2.1–6.3 µM against acetylcholinesterase, indicating a different biological target profile . This data demonstrates that the specific tosyl–CF3 combination on the dihydrodiazepine scaffold produces a unique activity fingerprint not replicated by close analogs.

cytotoxicity cancer cell lines SAR

Antimicrobial Activity: Tosyl-CF3-Diazepine Exhibits Moderate but Quantifiable Antibacterial Potency

The target compound demonstrates measurable antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli in standard broth microdilution assays [1]. In comparison, the des-tosyl scaffold 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0) lacks reported antibacterial activity at comparable concentrations, indicating that the tosyl group is essential for the observed antimicrobial effect . Furthermore, structurally related trifluoromethylated dipyridodiazepinone derivatives show a wide range of antibacterial activities (MIC values from 4 to >128 µg/mL depending on the specific substitution pattern), confirming that sulfonyl group identity and positioning are critical determinants of antibacterial potency within this chemotype [2].

antimicrobial MIC Staphylococcus aureus Escherichia coli

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity Guide Compound Selection

Computed physicochemical properties reveal that 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (MW 318.31, XLogP3-AA ≈ 2.8, H-bond acceptors = 5, H-bond donors = 0) occupies a distinct region of drug-like chemical space compared to its closest analogs [1]. The 4-bromophenyl analog (CAS 478259-66-4, MW 383.18) is significantly heavier and more lipophilic, while the 4-tert-butylphenyl analog (CAS 478078-94-3, MW 360.39) introduces greater steric bulk with a larger calculated logP . The parent 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0, MW 164.13, XLogP = 0.85, one H-bond donor) is substantially smaller, more polar, and carries a hydrogen-bond donor capacity absent in the target compound . These differences in molecular weight, lipophilicity, and hydrogen-bonding profile directly impact solubility, membrane permeability, and pharmacokinetic behavior, making the target compound the preferred choice when a balanced intermediate lipophilicity profile combined with zero H-bond donors is desired.

lipophilicity hydrogen bonding drug-likeness physicochemical properties

Chemical Stability and Reactivity Differentiation: Sulfonyl Group Governs Ring Stability and Synthetic Utility

The 2,3-dihydro-1H-1,4-diazepine system is known to exist in a tautomeric equilibrium between imine and enamine forms, which influences both stability and reactivity [1]. The presence of the N-tosyl (4-methylphenylsulfonyl) group in the target compound serves a dual role: (i) it acts as an electron-withdrawing protecting group that stabilizes the dihydrodiazepine ring against oxidation and hydrolysis relative to the unprotected parent amine, and (ii) it modulates the tautomeric equilibrium, shifting the enamine/imine ratio in a manner distinct from other sulfonyl groups [2]. The 4-methyl substitution on the phenyl ring provides an optimal balance of steric protection and electronic withdrawal, avoiding the excessive bulk of the 4-tert-butylphenylsulfonyl analog that can hinder subsequent N-deprotection or further functionalization, and the enhanced electrophilicity of the 4-bromophenylsulfonyl analog that may promote unwanted side reactions [3]. This specific structural feature makes the target compound a strategically valuable intermediate for synthetic elaboration campaigns requiring controlled dihydrodiazepine reactivity.

chemical stability sulfonyl protecting group imine-enamine tautomerism dihydrodiazepine reactivity

Commercial Availability and Purity Profile: A Practical Procurement Differentiator

The target compound (CAS 478078-89-6) is commercially available from multiple reputable vendors (Chemenu, abcr, Leyan) at purities ranging from 90% to ≥95%, with documented catalog numbers and guaranteed analytical specifications . In contrast, several structurally close analogs—including the 4-bromophenyl analog (CAS 478259-66-4) and the 2-naphthyl analog (CAS 439112-04-6)—are carried by fewer suppliers, with more limited stock availability and variable purity specifications (typically 95–98% from a single source) . The 4-tert-butylphenyl analog (CAS 478078-94-3) shows comparable multi-vendor availability but at a higher molecular weight and cost-per-gram. The broader supplier base and competitive pricing for the target compound reduce single-source dependency, shorten procurement lead times, and facilitate larger-scale experimental designs, providing a tangible supply-chain advantage for research programs requiring consistent, reproducible access.

commercial availability purity supply chain procurement

Recommended Research and Industrial Application Scenarios for 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 478078-89-6)


Anticancer Screening Libraries: Prioritizing the Tosyl-CF3-Dihydrodiazepine Chemotype

Based on the measured IC50 values of 10 µM (Hep-2) and 15 µM (P815) for the target compound, and the demonstrated loss of activity upon removal of the trifluoromethyl group [1], this compound is a justified inclusion in diversity-oriented and targeted anticancer screening libraries. Researchers conducting cell-based phenotypic screens against laryngeal carcinoma or mastocytoma models should procure this specific tosyl-CF3 derivative rather than the des-CF3 analog, as the latter lacks the antiproliferative activity that makes the target compound a useful tool molecule for hit identification and SAR expansion. The moderate potency also positions this compound as a suitable starting point for medicinal chemistry optimization campaigns.

Antimicrobial Susceptibility Testing and Antibacterial Lead Discovery

With demonstrated MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli [1], this compound can serve as a reference standard or starting scaffold for antibacterial drug discovery programs targeting Gram-positive pathogens. The measurable antibacterial activity, which is absent in the parent untosylated dihydrodiazepine core, validates the procurement of the tosylated derivative for structure–activity relationship studies aimed at improving potency. Researchers screening for novel antibacterial chemotypes should source this specific compound rather than the cheaper, untosylated core, which lacks the minimum activity required for hit declaration in standard susceptibility assays.

Medicinal Chemistry Scaffold Elaboration: Exploiting the Tosyl Protecting Group Strategy

The presence of the tosyl group on the dihydrodiazepine nitrogen provides a well-precedented, moderately electron-withdrawing protecting group that stabilizes the heterocyclic ring while remaining amenable to subsequent deprotection under standard conditions (e.g., HBr/AcOH or SmI2) [1][2]. This makes the target compound an attractive advanced intermediate for synthetic chemists building focused libraries of N-unsubstituted or N-alkylated 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepines. The tosyl variant offers a better balance of stability and synthetic accessibility compared to the 4-tert-butylphenylsulfonyl analog (harder to deprotect) and the 4-bromophenylsulfonyl analog (greater risk of undesired reactivity at the bromine site), as established by class-level chemical property comparisons [3].

Multi-Parameter Optimization Programs Requiring Defined Physicochemical Properties

For drug discovery programs where molecular weight, lipophilicity, and hydrogen-bonding capacity must fall within specific lead-like or drug-like ranges, the target compound (MW 318.31, XLogP ≈ 2.8, HBD = 0) occupies a property space that is measurably distinct from its analogs [1]. The absence of any hydrogen-bond donor, combined with an intermediate logP value, makes this compound the preferred choice for permeability and CNS exposure studies where the more polar des-tosyl analog (HBD = 1, XLogP = 0.85) or the bulkier tert-butylphenyl analog (MW 360.39) would be predicted to produce divergent pharmacokinetic profiles. Procurement of the correct tosyl-CF3 derivative ensures that property-based compound selection criteria are maintained.

Quote Request

Request a Quote for 1-[(4-methylphenyl)sulfonyl]-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.